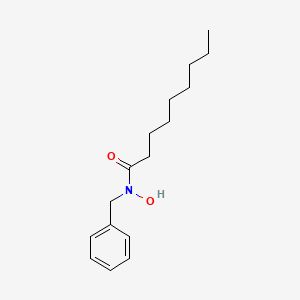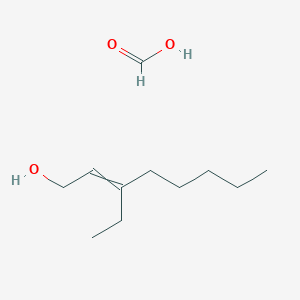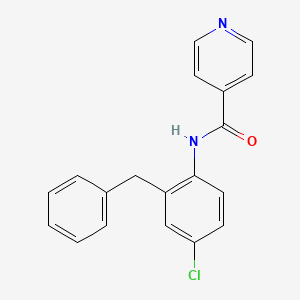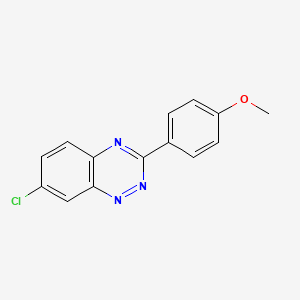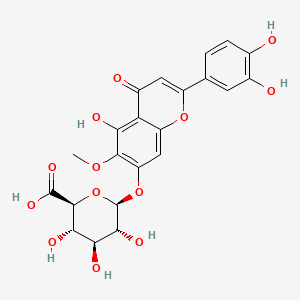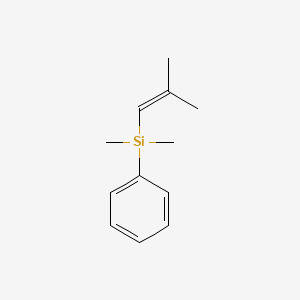
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a dimethyl group, and a 2-methylprop-1-en-1-yl group.
Vorbereitungsmethoden
The synthesis of Dimethyl(2-methylprop-1-en-1-yl)phenylsilane typically involves the reaction of phenylsilane with 2-methylprop-1-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Chemischer Reaktionen
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism by which Dimethyl(2-methylprop-1-en-1-yl)phenylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl group contributes to the compound’s stability and reactivity, while the dimethyl and 2-methylprop-1-en-1-yl groups influence its solubility and steric properties .
Vergleich Mit ähnlichen Verbindungen
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane can be compared with other organosilicon compounds such as:
Trimethylphenylsilane: Similar in structure but lacks the 2-methylprop-1-en-1-yl group, resulting in different reactivity and applications.
Phenylsilane: Contains only the phenyl group bonded to silicon, making it less complex and with different applications.
Eigenschaften
CAS-Nummer |
80279-02-3 |
|---|---|
Molekularformel |
C12H18Si |
Molekulargewicht |
190.36 g/mol |
IUPAC-Name |
dimethyl-(2-methylprop-1-enyl)-phenylsilane |
InChI |
InChI=1S/C12H18Si/c1-11(2)10-13(3,4)12-8-6-5-7-9-12/h5-10H,1-4H3 |
InChI-Schlüssel |
JPIGMIAITGTRKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C[Si](C)(C)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


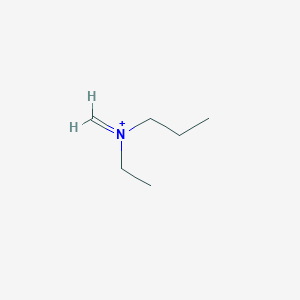
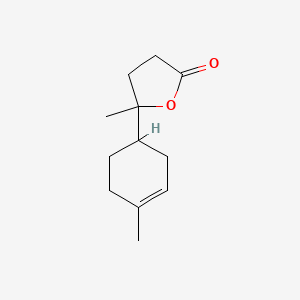
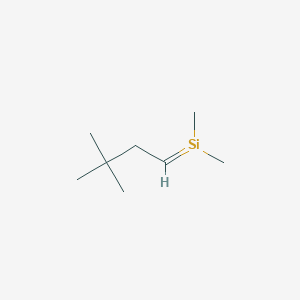
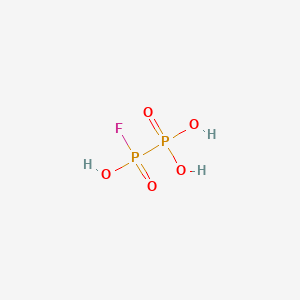
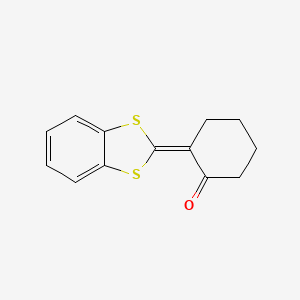
![Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate](/img/structure/B14416643.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)
